Ammonium succinate

Catalog No.
S562833
CAS No.
2226-88-2
M.F
C4H9NO4
M. Wt
135.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ammonium succinate

CAS Number

2226-88-2

Product Name

Ammonium succinate

IUPAC Name

azanium;4-hydroxy-4-oxobutanoate

Molecular Formula

C4H9NO4

Molecular Weight

135.12 g/mol

InChI

InChI=1S/C4H6O4.H3N/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);1H3

InChI Key

ZBALFGIGLVIXBV-UHFFFAOYSA-N

SMILES

C(CC(=O)[O-])C(=O)[O-].[NH4+].[NH4+]

Synonyms

1,2 Ethanedicarboxylic Acid, 1,2-Ethanedicarboxylic Acid, 1,4 Butanedioic Acid, 1,4-Butanedioic Acid, Ammonium Succinate, Butanedioic Acid, Potassium Succinate, Succinate, Succinate, Ammonium, Succinate, Potassium, Succinic Acid

Canonical SMILES

C(CC(=O)[O-])C(=O)O.[NH4+]

Plant Physiology:

  • Nitrogen source: Ammonium succinate can act as an alternative nitrogen source for plant cell cultures. Studies have shown that plant cells can grow on media containing ammonium succinate as the sole nitrogen source, provided the medium is supplemented with Krebs cycle intermediates like citrate, malate, fumarate, or succinate itself []. This finding allows researchers to study plant metabolism under specific conditions and investigate the role of different nitrogen sources in plant growth.

Bacterial Studies:

  • Metabolic regulation: Ammonium succinate has been shown to inhibit the synthesis of succinic acid and malonic acid in certain bacterial strains []. This effect might be due to its ability to lower cellular ATP levels, which are crucial for anabolic reactions. Studying these interactions helps researchers understand the metabolic pathways within bacteria and their potential impact on their growth and survival.

Environmental Science:

  • Neutralizing agent: Ammonium succinate exhibits the potential to neutralize acid rain. This property makes it a potential candidate for studying and developing methods to mitigate the environmental damage caused by acid rain []. Research in this area could lead to the development of sustainable and effective strategies for environmental protection.

Medical Research:

  • Menopausal symptom management: A commercially available dietary supplement containing ammonium succinate (marketed as Amberen) has been studied in the context of managing menopausal symptoms. A study [] found statistically significant improvements in some menopausal symptoms and hormonal changes in women who took the supplement compared to a placebo. However, further research is needed to confirm these findings and understand the underlying mechanisms of action.

Ammonium succinate is a chemical compound formed from succinic acid and ammonium ions. It is primarily recognized as a salt of succinic acid, characterized by the formula NH4+C4H4O4\text{NH}_4^+\cdot \text{C}_4\text{H}_4\text{O}_4^-. This compound exists in various forms, including polymorphs, and exhibits unique structural properties due to the presence of ammonium ions which influence its crystallization and solubility characteristics .

Research suggests that ammonium succinate may play a role in various biological processes, including:

  • Nitrogen metabolism: Ammonium is a source of nitrogen for plants and some microorganisms. Ammonium succinate may be involved in nitrogen transport and assimilation.
  • Biodegradation: Certain bacteria can utilize ammonium succinate as a carbon and nitrogen source for growth [].
, particularly those involving the transformation of succinic acid derivatives. Notably, it can undergo deprotonation to yield succinate ions in aqueous solutions. The compound can also be synthesized through various methods, including:

  • Salt Substitution Reaction: Reacting calcium succinate with ammonium carbonate leads to the formation of ammonium succinate while precipitating calcium carbonate .
  • Dehydration Reactions: Ammonium succinate can be dehydrated to yield other compounds such as succinimide under specific conditions .

Biologically, ammonium succinate is significant as it serves as a precursor in metabolic pathways, particularly in the tricarboxylic acid cycle. In this cycle, succinate is converted into fumarate by the enzyme succinate dehydrogenase, playing a crucial role in cellular respiration and energy production. Additionally, it is involved in the gamma-aminobutyric acid (GABA) shunt, which recycles GABA into the tricarboxylic acid cycle .

Ammonium succinate can be synthesized through various methods:

  • Direct Reaction: Mixing ammonium carbonate with succinic acid in water at controlled temperatures leads to the formation of ammonium succinate .
  • Calcium Succinate Method: Calcium succinate can be converted to ammonium succinate by reacting it with ammonia and carbon dioxide, effectively substituting calcium ions with ammonium ions .
  • Thin-Film Evaporation: This method involves concentrating a solution of diammonium succinate and subsequently heating it to produce ammonium succinate under specific conditions .

Ammonium succinate has diverse applications across various fields:

  • Agriculture: It is used as a nitrogen source in fertilizers.
  • Food Industry: Employed as a flavor enhancer and preservative.
  • Pharmaceuticals: Acts as an intermediate in the synthesis of various drugs and compounds.
  • Biotechnology: Utilized in fermentation processes and as a nutrient source for microbial cultures.

Studies on ammonium succinate have explored its interactions with other compounds and biological systems. For instance, its role in metabolic pathways has been investigated to understand how it influences energy production and cellular metabolism. Additionally, its interaction with enzymes involved in the tricarboxylic acid cycle has been studied to elucidate its biochemical significance .

Ammonium succinate shares similarities with other compounds derived from succinic acid or related structures. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
Succinic AcidC4H6O4\text{C}_4\text{H}_6\text{O}_4Diprotic acid involved in energy metabolism
Diammonium Succinate NH4)2C4H4O4\text{ NH}_4)_2\text{C}_4\text{H}_4\text{O}_4Contains two ammonium ions; higher solubility
SuccinimideC4H5NO\text{C}_4\text{H}_5\text{NO}Formed from dehydration of ammonium succinate
Sodium SuccinateC4H5NaO4\text{C}_4\text{H}_5\text{NaO}_4Sodium salt form; used as a food additive

Uniqueness of Ammonium Succinate

Ammonium succinate's uniqueness lies in its ability to participate actively in metabolic processes while also serving as a nitrogen source for plants and microorganisms. Its dual role as both a nutrient and a metabolic intermediate distinguishes it from similar compounds like sodium or diammonium succinate.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

135.05315777 g/mol

Monoisotopic Mass

135.05315777 g/mol

Heavy Atom Count

9

UNII

DTZ9PEC9JL

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 33 of 44 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 11 of 44 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2226-88-2
15574-09-1

Wikipedia

Ammonium succinate

Use Classification

Food Additives -> FOOD_ADDITIVE; -> JECFA Functional Classes

General Manufacturing Information

Butanedioic acid, ammonium salt (1:2): ACTIVE

Dates

Modify: 2023-08-15

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